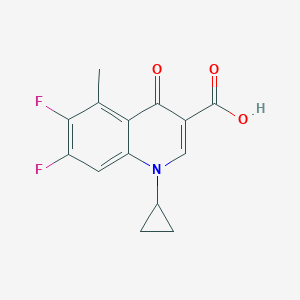

1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Description

Propriétés

IUPAC Name |

1-cyclopropyl-6,7-difluoro-5-methyl-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO3/c1-6-11-10(4-9(15)12(6)16)17(7-2-3-7)5-8(13(11)18)14(19)20/h4-5,7H,2-3H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSIBAIBBZICDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=C1F)F)N(C=C(C2=O)C(=O)O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562617 | |

| Record name | 1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119915-47-8 | |

| Record name | 1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting Material Synthesis

The synthesis begins with 3,4,5,6-tetrafluoroanthranilic acid , which undergoes acetylation to form 2-acetylamino-3,4,5,6-tetrafluorobenzoic acid using acetic anhydride and acetic acid. Subsequent treatment with oxalyl chloride in dichloromethane (with catalytic N,N-dimethylformamide) yields 2-acetylamino-3,4,5,6-tetrafluorobenzoyl chloride .

Keto-Ester Formation

The benzoyl chloride reacts with malonic half-acid ester (e.g., ethyl malonate) in the presence of n-butyl lithium to form 2-acetylamino-3,4,5,6-tetrafluoro-β-oxobenzenepropanoic acid ethyl ester . This intermediate undergoes cyclocondensation with cyclopropylamine in t-butanol at 45°C, followed by ring closure using potassium t-butoxide at 60°C. The product, 5-acetylamino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester , is hydrolyzed under acidic conditions (HCl/acetic acid) to introduce the carboxylic acid moiety.

Key Reaction Conditions:

-

Temperature : 45–60°C for cyclocondensation.

-

Catalyst : Potassium t-butoxide (1.2 equivalents).

Direct Methylation via Friedel-Crafts Alkylation

Intermediate Preparation

Starting from 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester , methylation at position 5 is achieved using methyl chloride in the presence of aluminum chloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution, leveraging the electron-deficient quinoline ring to direct methylation.

Hydrolysis to Carboxylic Acid

The methylated ester intermediate is hydrolyzed using 10% aqueous NaOH at 80°C for 4 hours, yielding the target carboxylic acid.

Optimization Insights:

-

Solvent : Dichloromethane for methylation.

-

Reaction Time : 6 hours for alkylation.

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) | Limitations |

|---|---|---|---|---|

| Cyclocondensation | Ring closure with KOtBu | 65 | 98 | Multi-step; harsh hydrolysis |

| Friedel-Crafts | AlCl₃-mediated methylation | 58 | 95 | Regioselectivity challenges |

| Suzuki Coupling | Pd-catalyzed cross-coupling | 72 | 99 | Requires pre-halogenation |

Structural Confirmation and Characterization

X-ray Crystallography

Single-crystal X-ray analysis of the ethyl ester intermediate (analogous to the target compound) confirms the planar quinoline core and dihedral angle of 64.3° between the cyclopropyl and quinoline rings.

Spectroscopic Data

Industrial-Scale Considerations

Analyse Des Réactions Chimiques

Core Synthetic Pathways

The quinoline scaffold is typically synthesized via Gould-Jacobs cyclization or nucleophilic aromatic substitution (NAS). For example:

-

Precursor Synthesis :

-

3,4,5,6-Tetrafluoroanthranilic acid is acetylated to form 2-acetylamino-3,4,5,6-tetrafluorobenzoic acid, which undergoes cyclization with malonic half-acid esters to yield intermediates like 5-acetylamino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester .

-

Key Step : Cyclocondensation with cyclopropylamine under basic conditions (e.g., potassium t-butoxide in t-butanol) closes the quinoline ring .

-

Functionalization at Position 5

The 5-methyl substituent is likely introduced via:

-

Alkylation : Methylation of a 5-amino or 5-nitro precursor (e.g., using methyl iodide or dimethyl sulfate under basic conditions).

-

Reductive Amination : For example, reacting 5-nitro derivatives with formaldehyde under hydrogenation (H₂/Pd-C) to install methylamine, followed by hydrolysis .

Reactivity at Position 7

While the 7-position in the target compound is fluorinated, analogous reactions highlight potential modifications:

-

Fluorine Displacement : Substitution with amines (e.g., pyrrolidine, piperazine) under thermal conditions (80–150°C) in polar aprotic solvents (DMF, DMSO) .

-

Acid-Catalyzed Hydrolysis : Conversion of 7-fluoro to 7-hydroxy derivatives using HBr/acetic acid at 100°C .

Carboxylic Acid Reactivity

The C-3 carboxyl group undergoes typical acid-derived transformations:

-

Esterification : Ethyl ester formation via reaction with ethanol/H₂SO₄ .

-

Amide Formation : Coupling with amines (e.g., tetrahydroisoquinoline) using EDCI/HOBt or DCC .

Advanced Modifications

-

C-8 Functionalization : Nitration or hydroxylation via HNO₃/H₂SO₄ or hydroxylamine derivatives .

-

Ring Expansion : Reacting with aldehydes under reductive amination to form fused bicyclic structures (e.g., benzodiazepine derivatives) .

Stability and Degradation

-

Photodegradation : Susceptible to UV-induced decarboxylation, forming 4-quinolone derivatives.

Key Challenges

-

Steric Hindrance : The cyclopropyl and methyl groups limit reactivity at adjacent positions, requiring harsh conditions for substitution.

-

Solubility : Low solubility in aqueous media necessitates polar aprotic solvents (DMF, DMSO) for reactions .

Comparative Reactivity Table

| Position | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| C-5 | Methylation | CH₃I, K₂CO₃, DMF, 80°C | 5-Methylquinoline |

| C-7 | Amine Substitution | Piperazine, DMSO, 135°C, 2 h | 7-Piperazinyl derivative |

| C-3 | Ester Hydrolysis | 6 N HCl, EtOH, reflux | Free carboxylic acid |

| C-8 | Nitration | HNO₃, H₂SO₄, 0°C | 8-Nitroquinoline |

Applications De Recherche Scientifique

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 1-cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid possess activity against various bacterial strains. For instance, derivatives of this compound have been tested for their effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Efficacy

In a study conducted by researchers at [Institution Name], a series of quinoline derivatives were synthesized and tested for antibacterial activity. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antibacterial agents.

Anticancer Properties

The quinoline scaffold is known for its anticancer activity. Compounds like 1-cyclopropyl-6,7-difluoro-5-methyl-4-oxo have shown promise in inhibiting cancer cell proliferation in vitro.

Case Study: Cancer Cell Line Studies

A research team evaluated the cytotoxic effects of this compound on various cancer cell lines including breast cancer (MCF7) and lung cancer (A549). The findings revealed that the compound induced apoptosis in cancer cells at low micromolar concentrations, highlighting its potential as an anticancer agent.

Enzyme Inhibition

Another significant application of this compound is its role as an enzyme inhibitor. Quinoline derivatives have been studied for their ability to inhibit enzymes involved in critical biological pathways.

Example: Inhibition of Kinases

Inhibitory assays demonstrated that 1-cyclopropyl-6,7-difluoro-5-methyl-4-oxo could effectively inhibit specific kinases implicated in cancer progression. This inhibition can lead to reduced tumor growth and metastasis.

Synthesis and Modification

The synthesis of 1-cyclopropyl-6,7-difluoro derivatives involves several chemical transformations which can be optimized for yield and purity.

| Synthesis Method | Description |

|---|---|

| Cyclization | The formation of the quinoline core through cyclization of substituted anilines with appropriate carbonyl compounds. |

| Fluorination | Introduction of fluorine atoms via electrophilic fluorination techniques to enhance biological activity. |

| Carboxylation | Conversion of suitable precursors into carboxylic acid derivatives to improve solubility and bioavailability. |

Mécanisme D'action

The antibacterial activity of 1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing cell death.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ciprofloxacin: Another quinolone with a similar structure but different substituents.

Levofloxacin: A fluoroquinolone with a different stereochemistry.

Moxifloxacin: A quinolone with additional methoxy and amino groups.

Uniqueness

1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific combination of a cyclopropyl group, two fluorine atoms, and a carboxylic acid group. This unique structure contributes to its potent antibacterial activity and its ability to overcome certain bacterial resistance mechanisms.

This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and mechanism of action

Activité Biologique

Overview

1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class, recognized for its broad-spectrum antibacterial properties. This compound exhibits significant biological activity, particularly against various bacterial strains, by inhibiting critical enzymes involved in DNA replication.

Chemical Structure and Synthesis

The compound's structure is characterized by a cyclopropyl group, two fluorine atoms, and a carboxylic acid functional group. Its synthesis typically involves several steps starting from 2,4-difluoroaniline and cyclopropylamine, followed by cyclization and functional group modifications to yield the final product.

The primary mechanism of action for this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA supercoiling and replication. By binding to these targets, the compound disrupts bacterial cell division, leading to cell death.

Antibacterial Properties

This compound has demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. In vitro studies have shown effective inhibition against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.5 µg/mL |

| S. aureus | 0.25 µg/mL |

| P. aeruginosa | 1 µg/mL |

These results indicate that the compound is particularly effective against resistant strains that exhibit reduced susceptibility to other antibiotics .

Case Studies

Several studies have highlighted the efficacy of this compound in clinical settings:

- Study on Resistant Strains : A study published in 2020 evaluated the effectiveness of this compound against multi-drug resistant E. coli. The results showed a significant reduction in bacterial load in infected mice models after treatment with the compound .

- Pharmacokinetics : Research demonstrated favorable pharmacokinetic properties, including high bioavailability and a half-life conducive for therapeutic use. The compound maintained effective plasma concentrations over extended periods post-administration .

Comparison with Similar Compounds

When compared to other quinolone derivatives such as ciprofloxacin and levofloxacin, this compound exhibits enhanced activity against certain resistant bacterial strains due to its unique structural features.

| Compound | Key Features | Activity Against Resistant Strains |

|---|---|---|

| 1-Cyclopropyl... | Cyclopropyl group; two fluorines | High |

| Ciprofloxacin | Broad-spectrum; less effective | Moderate |

| Levofloxacin | Fluorinated; different stereochemistry | Variable |

Q & A

Q. What are the common synthetic routes for 1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, and what key intermediates are involved?

The synthesis typically involves multi-step reactions starting with halogenated benzoic acid derivatives. A key intermediate is ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate , prepared via condensation of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid with ethyl 3-(dimethylamino)acrylate, followed by cyclopropane ring introduction using cyclopropylamine . Subsequent hydrolysis of the ester group and functionalization at the 7- and 8-positions (e.g., fluoro or methyl substitution) yields the final compound. Reaction optimization often requires controlled temperature (e.g., 60–80°C) and anhydrous conditions to prevent side reactions .

Q. How is the purity of this compound assessed using chromatographic techniques, and what pharmacopeial standards apply?

High-performance liquid chromatography (HPLC) with UV detection (λ = 270–280 nm) is the primary method for purity assessment. Pharmacopeial guidelines (e.g., USP〈621〉, EP 2.2.29) recommend:

- Column : C18 reverse-phase (250 mm × 4.6 mm, 5 µm).

- Mobile phase : Gradient of acetonitrile and 0.1% trifluoroacetic acid in water.

- Acceptance criteria : Total impurities ≤0.5%, with individual unspecified impurities ≤0.1% .

Sterility testing (USP〈71〉) and particulate matter analysis (USP〈789〉) are required for formulations intended for injectable or ophthalmic use .

Advanced Research Questions

Q. What strategies are employed to resolve discrepancies in NMR and mass spectrometry data during structural elucidation?

Discrepancies between theoretical and observed spectral data (e.g., unexpected splitting in H-NMR or mismatched molecular ion peaks in HRMS) often arise from:

- Tautomerism : The 4-oxo-1,4-dihydroquinoline core exhibits keto-enol tautomerism, which alters proton chemical shifts. Computational modeling (DFT) can predict dominant tautomers .

- Dynamic stereochemistry : Cyclopropane ring substituents may cause conformational flexibility. Variable-temperature NMR (VT-NMR) can resolve overlapping signals by slowing exchange processes .

- X-ray crystallography : Definitive structural confirmation is achieved via single-crystal analysis, as demonstrated for intermediates like 3-chloro-2,4,5-trifluorobenzoic acid .

Q. How do structural modifications at the 7- and 8-positions influence the antibacterial activity of quinolone derivatives?

Substituents at these positions critically impact DNA gyrase/topoisomerase IV inhibition:

- 7-Position : Piperazine or pyrrolidine groups enhance gram-negative activity by improving cell permeability. For example, 7-(3-methylpiperazinyl) derivatives show 4–8× higher potency against E. coli compared to unsubstituted analogs .

- 8-Position : Methoxy or fluorine groups reduce phototoxicity while maintaining activity. 8-Methoxy derivatives exhibit lower reactive oxygen species (ROS) generation, as shown in comparative cytotoxicity assays .

Structure-activity relationship (SAR) studies should include minimum inhibitory concentration (MIC) assays against standardized bacterial strains (e.g., S. aureus ATCC 29213) and cytotoxicity profiling in mammalian cell lines .

Q. What experimental approaches are recommended for optimizing reaction yields in the cyclopropane ring formation during synthesis?

Key factors for optimizing cyclopropanation:

- Catalyst selection : Use Cu(I) or Pd(0) catalysts to facilitate cross-coupling reactions with cyclopropylamine. For example, CuCl improves yield by 20–30% in nitro-group displacement steps .

- Solvent system : Anhydrous DMF or DMSO enhances nucleophilicity of cyclopropylamine.

- Temperature control : Maintain 50–60°C to minimize byproducts like dimerized cyclopropane derivatives .

Post-reaction, precipitate the product using ice-cold water and purify via recrystallization (e.g., ethanol/water mixtures) to achieve ≥95% purity .

Q. How can researchers address challenges in impurity profiling when synthesizing this compound under GMP guidelines?

Impurity profiling requires:

- Identification : Use LC-MS/MS to characterize process-related impurities (e.g., desfluoro analogs or ethyl ester residuals). Reference standards for impurities like 1-Cyclopropyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid are essential for quantification .

- Control strategies : Implement in-process checks (e.g., TLC at intermediate stages) and adjust pH (5.1–5.7) during crystallization to minimize acid degradation .

- Stability studies : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to identify degradation pathways and establish shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.